molecular formula C6H11ClN2O B12341399 3-methylmorpholine-3-carbonitrile;hydrochloride CAS No. 1205749-09-2

3-methylmorpholine-3-carbonitrile;hydrochloride

Cat. No.: B12341399
CAS No.: 1205749-09-2
M. Wt: 162.62 g/mol
InChI Key: REMUBCPYMCIJNQ-UHFFFAOYSA-N
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Description

3-methylmorpholine-3-carbonitrile;hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a nitrile group (-CN) and a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylmorpholine-3-carbonitrile;hydrochloride typically involves the reaction of morpholine with acetonitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methylmorpholine-3-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methylmorpholine-3-carbonitrile;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methylmorpholine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in hydrogen bonding and electrostatic interactions, affecting molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylmorpholine-2-carbonitrile;hydrochloride
  • Methyl 3-methylmorpholine-3-carboxylate hydrochloride
  • 2-Amino-3-cyano-4H-chromenes

Uniqueness

3-methylmorpholine-3-carbonitrile;hydrochloride is unique due to its specific structural features, such as the presence of both a nitrile group and a hydrochloride salt. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

1205749-09-2

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

3-methylmorpholine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-6(4-7)5-9-3-2-8-6;/h8H,2-3,5H2,1H3;1H

InChI Key

REMUBCPYMCIJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1)C#N.Cl

Origin of Product

United States

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